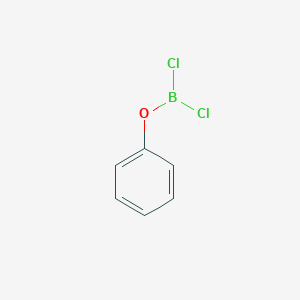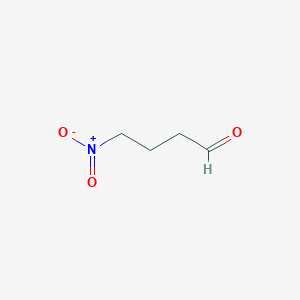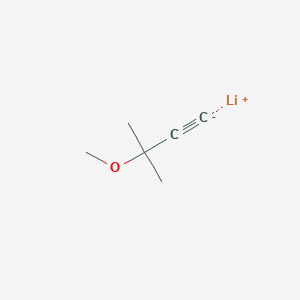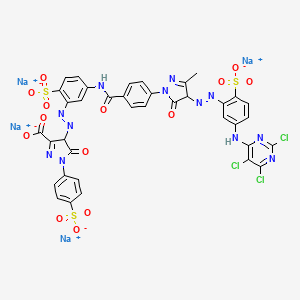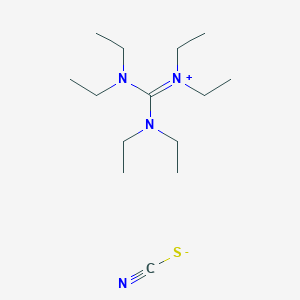
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate is a chemical compound that belongs to the class of organoaminosilane compounds. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes diethylamino groups and a thiocyanate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a silicon-containing compound, such as bis(diethylamino)silane, in the presence of a thiocyanate source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including coatings and polymers.
Wirkmechanismus
The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(diethylamino)silane: A related compound with similar applications in the semiconductor industry.
Tris(dimethylamino)silane: Another organoaminosilane with different reactivity and applications.
Diisopropylaminosilane: Used in similar contexts but with distinct properties.
Uniqueness
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate stands out due to its specific combination of diethylamino groups and thiocyanate moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Eigenschaften
CAS-Nummer |
74119-86-1 |
|---|---|
Molekularformel |
C14H30N4S |
Molekulargewicht |
286.48 g/mol |
IUPAC-Name |
bis(diethylamino)methylidene-diethylazanium;thiocyanate |
InChI |
InChI=1S/C13H30N3.CHNS/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;3H/q+1;/p-1 |
InChI-Schlüssel |
BVXFFLCTHBTOSO-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


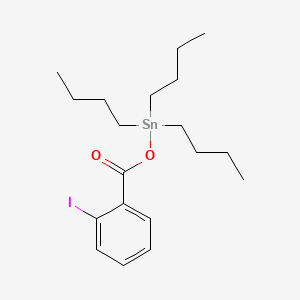
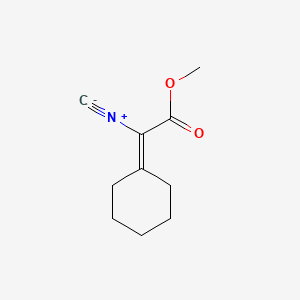
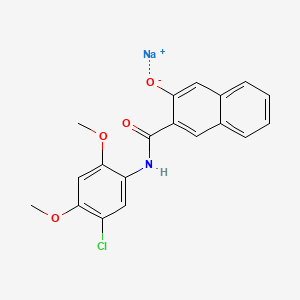
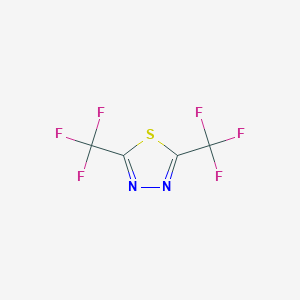
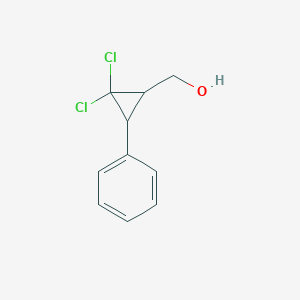
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)

![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
